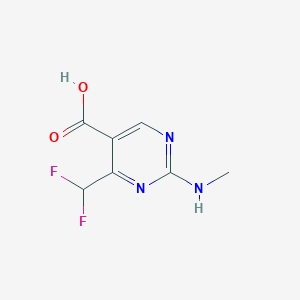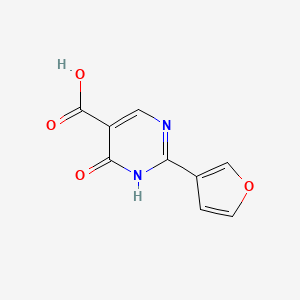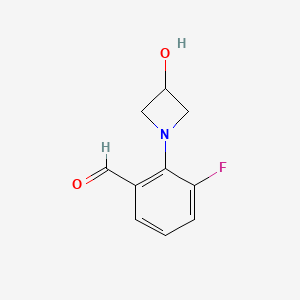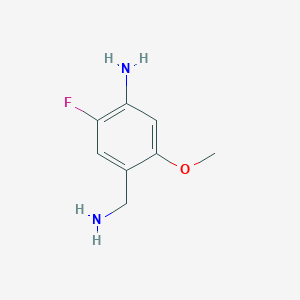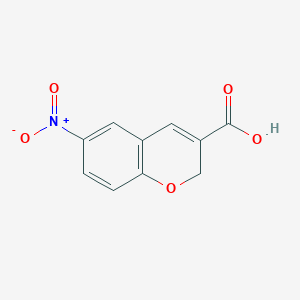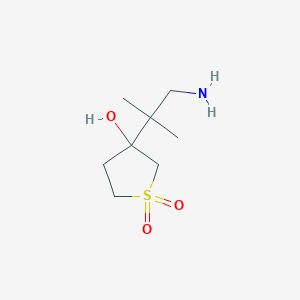
3-(1-Amino-2-methylpropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Amino-2-methylpropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes an amino group, a hydroxyl group, and a thiolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione typically involves multiple steps. One common method starts with the preparation of the intermediate compounds through a series of reactions, including alkylation, amination, and cyclization. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
化学反应分析
Types of Reactions
3-(1-Amino-2-methylpropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce a wide range of substituted thiolane derivatives.
科学研究应用
3-(1-Amino-2-methylpropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural features that may offer advantages over existing compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.
相似化合物的比较
Similar Compounds
Methyl 3-(1-amino-2-methylpropan-2-yl)benzoate: This compound shares a similar amino group but differs in its overall structure and functional groups.
3-(1-amino-2-methylpropan-2-yl)oxolan-3-ol: Another compound with a similar amino group but a different ring structure.
Uniqueness
3-(1-Amino-2-methylpropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C8H17NO3S |
|---|---|
分子量 |
207.29 g/mol |
IUPAC 名称 |
3-(1-amino-2-methylpropan-2-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H17NO3S/c1-7(2,5-9)8(10)3-4-13(11,12)6-8/h10H,3-6,9H2,1-2H3 |
InChI 键 |
LAYGCSAPABPSNM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN)C1(CCS(=O)(=O)C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



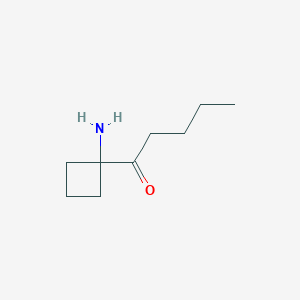
![Bicyclo[4.1.0]heptane-2-sulfonyl chloride](/img/structure/B13168283.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13168286.png)
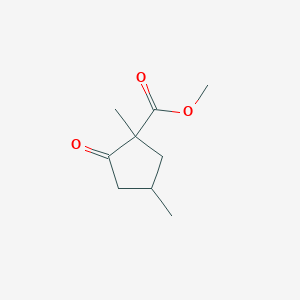
![6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13168292.png)
